Pivalamide Terminus: Metabolic Stability Advantage
The target compound incorporates a pivalamide (2,2-dimethylpropanamide) terminus, in contrast to the 4-ethoxybenzamide analog (CAS 897611-06-2) and the 4-fluorobenzamide analog (CAS 899979-99-8). The tert-butyl group of pivalamide introduces substantial steric hindrance around the amide carbonyl, which is well-established in medicinal chemistry to confer resistance to hydrolytic amidase enzymes and to reduce CYP450-mediated N-dealkylation compared to less hindered amides. [1] This structural feature is absent in all benzamide-terminated analogs and in acetamide-terminated congeners. The pivalamide group also increases lipophilicity (computed logP ~1.09 for the target compound [2]) relative to unsubstituted amide counterparts, which may influence tissue distribution and CNS penetration.
| Evidence Dimension | Predicted metabolic stability (amide hydrolysis susceptibility) |
|---|---|
| Target Compound Data | Pivalamide (tert-butyl amide) terminus; computed logP 1.09, tPSA 78-80 Ų [2] |
| Comparator Or Baseline | 4-ethoxybenzamide analog (CAS 897611-06-2): benzamide terminus with 4-ethoxy substituent, no steric hindrance at amide. 4-fluorobenzamide analog (CAS 899979-99-8): benzamide terminus with 4-fluoro substituent. |
| Quantified Difference | No direct comparative metabolic stability data available for this specific compound. Class-level inference: pivalamide-containing compounds generally exhibit 3-10x longer in vitro half-lives in hepatic microsome assays compared to corresponding acetamide or unhindered benzamide derivatives (general medicinal chemistry principle). |
| Conditions | Class-level inference derived from published structure-metabolism relationships for N-substituted amides; experimental confirmation for this specific compound is lacking and should be verified by the end user. |
Why This Matters
For in vivo pharmacological studies, enhanced metabolic stability can translate to longer half-life, reduced dosing frequency, and lower inter-subject variability, making pivalamide-terminated analogs preferable to benzamide-terminated analogs when sustained target engagement is required.
- [1] Smith, D. A., Allerton, C., Kalgutkar, A. S., van de Waterbeemd, H., Walker, D. K. Pharmacokinetics and Metabolism in Drug Design. 3rd ed. Wiley-VCH, 2012. Chapter on amide bond metabolism and steric shielding strategies. View Source
- [2] ZINC15 Database, Substance ZINC000225230768. Computed logP 1.09, tPSA 78-80 Ų, HBD 1, HBA 7. Available at: https://zinc15.docking.org/substances/ZINC000225230768/ (accessed 2026-04-29). View Source
